Ipratropium chloride
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Overview
Description
Ipratropium chloride is the chloride salt of ipratropium. It is a quaternary ammonium salt and a chloride salt. It contains an ipratropium.
Scientific Research Applications
Electrochemical Analysis
Ipratropium chloride has been utilized in constructing an ion-selective electrode (ISE) for its potentiometric determination using batch and flow injection techniques. This approach offers advantages like long lifetime, fast response time, and superior selectivity over other substances, enabling effective analysis of ipratropium bromide in various samples (Hassouna & Elsuccary, 2008).
Inhalation Therapy Development
In the realm of inhalation therapy, research has been conducted to create respirable particles of ipratropium bromide with sustained-release properties, indicating its potential in long-acting bronchodilator applications. Such advancements could significantly enhance the treatment of conditions like chronic obstructive pulmonary disease (COPD) (Taylor, Hickey, & VanOort, 2006).
Transport Mechanism Studies
Studies have also explored the transport mechanisms of ipratropium in human bronchial epithelial cells, revealing insights into its pulmonary absorption. This research is vital for understanding the pharmacological activity of ipratropium post-inhalation (Nakamura et al., 2010).
Analysis of Binding Properties
Ipratropium's binding properties in the lung have been compared with other anticholinergic agents, providing valuable information on its selectivity and duration of effect in treating diseases like COPD and asthma (Ogoda et al., 2011).
Investigating Drug Deposition
Advanced techniques like matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI) have been applied to demonstrate the qualitative distribution pattern of ipratropium within human bronchial biopsies. This approach offers a direct measurement of drug uptake in targeted biological processes, crucial for assessing drug efficacy (Fehniger et al., 2011).
Properties
Molecular Formula |
C20H30ClNO3 |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;chloride |
InChI |
InChI=1S/C20H30NO3.ClH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?; |
InChI Key |
MQIPRYDNKGFOGV-CLTUNHJMSA-M |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Cl-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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